molecular formula C11H20N2O4 B8190217 (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid

Cat. No.: B8190217
M. Wt: 244.29 g/mol
InChI Key: DEVGLXXPCHEYGJ-QMMMGPOBSA-N
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Description

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and tert-butyl chloroformate.

    Protection of Amine Group: The amine group of piperazine is protected using tert-butyl chloroformate under basic conditions to form the Boc-protected piperazine.

    Methylation: The protected piperazine is then methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The Boc-protected amine group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the active amine functionality. This allows the compound to participate in various biochemical reactions, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(tert-Butoxycarbonyl)-4-ethylpiperazine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-phenylpiperazine-2-carboxylic acid
  • (S)-1-(tert-Butoxycarbonyl)-4-isopropylpiperazine-2-carboxylic acid

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is unique due to its specific structural features, such as the methyl group at the 4-position of the piperazine ring and the Boc-protecting group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVGLXXPCHEYGJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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